Citrate de cuivre

Vue d'ensemble

Description

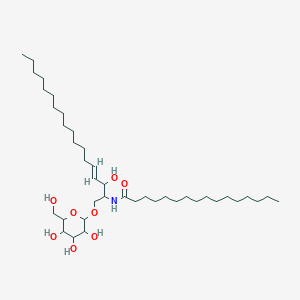

Copper citrate is a chemical compound with the formula Cu₃(C₆H₅O₇)₂. It is a blueish-green solid that is slightly soluble in water. Copper citrate is commonly used in various applications, including as a micronutrient in fertilizers, an antimicrobial agent, and in scientific research.

Applications De Recherche Scientifique

Copper citrate has a wide range of applications in scientific research:

Biology: Studied for its role in biological systems, particularly in copper metabolism and enzyme function.

Medicine: Investigated for its antimicrobial properties and potential use in medical treatments.

Industry: Used in the production of fertilizers, as a micronutrient, and in antimicrobial coatings.

Mécanisme D'action

Target of Action

Copper citrate, also known as cupric citrate, primarily targets various enzymes in the body, playing a crucial role in their function . It is essential for the function of many enzymes, including cytochrome c oxidase, monoamine oxidase, and superoxide dismutase .

Mode of Action

Copper citrate is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . Once inside the enterocyte, it is bound to copper transport protein ATOX1, which shuttles the ion to copper transporting ATPase-1 on the golgi membrane, which takes up copper into the golgi apparatus .

Biochemical Pathways

Copper citrate affects various biochemical pathways. It plays key roles in glucose, cholesterol, and iron metabolism . It is required for cardiovascular integrity, elasticity of the lung, bone formation, and to work with iron to provide red blood cell synthesis . Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .

Pharmacokinetics

Copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein . Copper and copper-containing compounds are broadly used in medical practice . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption .

Result of Action

The molecular and cellular effects of copper citrate’s action are multifaceted. An excess of copper ions in cells can generate free radicals and increase oxidative stress . Copper homeostasis must be tightly controlled to achieve homeostasis and avoid disorders . A hereditary or acquired copper imbalance, including deficiency, overload, or misdistribution, may cause or aggravate certain diseases such as Menkes disease, Wilson disease, neurodegenerative diseases, anemia, metabolic syndrome, cardiovascular diseases, and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of copper citrate. Copper is used in agriculture and is excessively released into the environment by anthropogenic activities . Continuous and extensive release of copper is an imperative issue with various documented cases of phytotoxicity . High levels of copper are required in cardiac tissue to maintain mitochondrial function and produce the energy needed for normal cardiac function . Pathological changes can result from both copper overload and deficiency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper citrate can be synthesized through two primary methods:

-

Reaction of Copper(II) Sulfate with Trisodium Citrate:

-

Reaction of Copper(II) Ethanoate with Citric Acid:

Equation: 3Cu(COOH)₂(aq) + 2H₃C₆H₅O₇(aq) → Cu₃(C₆H₅O₇)₂(s) + 6CH₃COOH(aq)

Conditions: This reaction also occurs in aqueous solution, and the product is similarly filtered and dried.

Industrial Production Methods: Industrial production of copper citrate follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving controlled temperatures and pH levels to ensure consistent product quality.

Analyse Des Réactions Chimiques

Copper citrate undergoes various chemical reactions, including:

Oxidation: Copper citrate can be oxidized to form copper oxide (CuO) when heated in the presence of oxygen.

Reduction: When heated, copper ions in copper citrate are reduced, forming metallic copper particles.

Substitution: Copper citrate can react with other metal ions, leading to the formation of different metal citrates.

Common Reagents and Conditions:

Oxidation: Requires oxygen and heat.

Reduction: Typically involves heating in an inert atmosphere.

Substitution: Involves aqueous solutions of other metal salts.

Major Products:

Oxidation: Copper oxide (CuO)

Reduction: Metallic copper

Substitution: Other metal citrates

Comparaison Avec Des Composés Similaires

- Zinc citrate: Used in dental care products for its antimicrobial properties.

- Magnesium citrate: Commonly used as a laxative and in dietary supplements.

- Calcium citrate: Widely used as a calcium supplement.

Copper citrate stands out due to its unique combination of chemical reactivity, biological importance, and wide range of applications.

Propriétés

IUPAC Name |

dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.2Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKOEIQWOHLHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cu2O7+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to blue crystals or powder; [MSDSonline] | |

| Record name | Copper citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

866-82-0, 10402-15-0 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicopper citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | copper citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1254968.png)

![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)

![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)

![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)